Home > Products > Screening Compounds P49139 > 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride - 2260937-61-7

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride

Catalog Number: EVT-2899018
CAS Number: 2260937-61-7
Molecular Formula: C8H11BrCl2N2
Molecular Weight: 285.99
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride is a heterocyclic compound characterized by its unique bicyclic structure, which includes a bromine atom at the 3-position of the cyclopentapyridine ring. Its molecular formula is C8H11BrCl2N2\text{C}_8\text{H}_{11}\text{BrCl}_2\text{N}_2 with a molecular weight of approximately 285.99 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity .

Source and Classification

This compound belongs to the class of cyclopenta[b]pyridine derivatives, which are known for their diverse biological activities. It is classified as a brominated derivative of the cyclopenta[b]pyridine framework, which has been explored for various pharmacological applications, including as potential inhibitors in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride can be achieved through several methods:

  1. Direct Bromination: One common approach involves the direct bromination of 6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as dichloromethane at room temperature.
  2. Multicomponent Condensation: Another method includes a multicomponent condensation involving malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation to yield the desired product.
  3. Oxidation Reactions: The compound can also be synthesized via oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant in aqueous conditions .
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride features a bicyclic system with a bromine substituent at the 3-position and an amine group at the 6-position. The structure can be represented by the following SMILES notation: NC1CC2=CC(Br)=CN=C2C1.[H]Cl.[H]Cl .

Key Structural Features

  • Bromine Substituent: Enhances lipophilicity and potential biological interactions.
  • Bicyclic Framework: Provides rigidity and specific spatial orientation for molecular interactions.
Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride is capable of undergoing various chemical reactions:

  1. Substitution Reactions: The bromine atom at the 3-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
  2. Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  3. Reduction Reactions: Reduction can yield corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

  • Oxidation: Manganese triflate (Mn(OTf)₂) with tert-butyl hydroperoxide in water.
  • Reduction: Lithium aluminum hydride in anhydrous solvents.
Mechanism of Action

Process and Data

The mechanism of action for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride involves its interaction with specific biological targets:

  1. Protein Kinase Inhibition: As a potential protein kinase inhibitor, it may bind to the ATP-binding site of kinases, preventing phosphorylation of target proteins.
  2. Biochemical Pathways: The compound is involved in pathways that regulate cellular functions and may exhibit effects on signal transduction processes.

Pharmacokinetics

The compound is typically solid or liquid at room temperature and is stored in a sealed environment to maintain stability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in polar organic solvents; specific solubility data may vary based on purity and formulation.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of the bromine atom.
Applications

Scientific Uses

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride has several potential applications:

  1. Medicinal Chemistry: Investigated for its role as a protein kinase inhibitor and its potential therapeutic effects in various diseases.
  2. Chemical Research: Used as an intermediate in synthesizing more complex heterocyclic compounds.
  3. Biological Studies: Potential use in developing fluorescent probes for cellular imaging or studying biochemical pathways .
Synthetic Methodologies and Optimization

Multicomponent Condensation Strategies for Cyclopenta[b]pyridine Scaffolds

Multicomponent reactions (MCRs) represent an efficient strategy for constructing the bicyclic core of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. A novel approach involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine with alkylating agents to directly access functionalized cyclopenta[b]pyridine scaffolds [2]. This one-pot methodology enables the simultaneous formation of multiple carbon-carbon and carbon-heteroatom bonds, significantly streamlining the synthetic pathway compared to traditional stepwise approaches. The reaction proceeds through a complex sequence involving Michael addition, cyclization, and aromatization steps, ultimately yielding highly substituted derivatives with structural diversity at key positions [2].

The structural features of compounds synthesized via this MCR approach were rigorously characterized using X-ray crystallography, confirming the regio- and stereochemistry of the bicyclic system [2]. This analytical validation is crucial for establishing structure-activity relationships in subsequent pharmacological studies. The MCR strategy offers substantial advantages in atom economy and step efficiency, reducing purification steps and overall reaction time while maintaining excellent yield profiles (typically >70% for optimized systems). The inherent flexibility of this approach allows for the introduction of diverse substituents through careful selection of aldehyde and alkylating agent components, enabling systematic exploration of steric and electronic properties around the core scaffold.

Table 1: Advantages of Multicomponent Condensation Approach for Cyclopenta[b]pyridine Synthesis

AdvantageDescriptionImpact on Synthesis
Bond Formation EfficiencySimultaneous formation of 3-4 bonds in single reaction vesselReduces synthetic steps by 60-70% compared to linear approaches
Structural DiversityWide range of compatible aldehydes and alkylating agentsEnables rapid generation of analog libraries (>30 derivatives reported)
Stereochemical ControlPredominantly trans configuration at ring junctionsProvides >90% diastereoselectivity in optimized conditions
Crystallographic ValidationStructures confirmed through X-ray diffractionEnsures architectural fidelity for biological testing

Bromination Techniques in Heterocyclic Amine Functionalization

Regioselective bromination of the cyclopenta[b]pyridine scaffold presents significant challenges due to the presence of multiple potentially reactive sites. For the preparation of 3-bromo derivatives, two primary methodologies have emerged: direct electrophilic bromination and transition metal-catalyzed C-H activation. Electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in aprotic solvents like dichloromethane achieves moderate selectivity at the 3-position, though competing dibromination and ring-opening side reactions necessitate precise control of reaction stoichiometry and temperature . The electron-deficient pyridine ring requires activation through adjacent cyclopentane fusion to facilitate electrophilic substitution, with optimal yields (65-80%) obtained at temperatures between 0-25°C using 1.05 equivalents of NBS [10].

Transition metal-catalyzed approaches offer enhanced regiocontrol through directing group strategies. Palladium-catalyzed reactions employing Pd(OAc)₂ with phosphine ligands facilitate C-H bromination exclusively at the 3-position when utilizing the amine functionality as a directing group . The catalytic system consisting of 10 mol% Pd(OAc)₂ and 2 equivalents of PPh₃ with NBS as bromine source achieves >95% monobromination selectivity under mild conditions (50°C in acetonitrile). This method circumvents the overbromination issues observed in electrophilic approaches and provides a more predictable route to the 3-bromo intermediate essential for subsequent cross-coupling reactions in lead optimization pipelines.

Table 2: Comparative Analysis of Bromination Techniques for Pyridine Ring Functionalization

MethodConditionsRegioselectivityYield RangeKey Advantages/Limitations
Electrophilic (Br₂)Br₂ (1.05 eq), DCM, 0°C, 2hModerate (3- vs 5-position)55-70%Cost-effective but prone to dibromination and ring degradation
NBS in DCMNBS (1.1 eq), anhydrous DCM, 25°C, 1hImproved 3-selectivity65-80%Better control than Br₂; requires strict anhydrous conditions
Pd-Catalyzed C-H ActivationPd(OAc)₂ (10 mol%), PPh₃, NBS, MeCN, 50°C, 8hExcellent 3-selectivity (>95%)75-90%High selectivity but higher cost due to catalyst requirements
Mn-Mediated Oxidation/BrominationMn(OTf)₂ (5 mol%), t-BuOOH, H₂O, 25°CVariable depending on substrate60-75%Environmentally friendly aqueous conditions but limited substrate scope

Role of Alkylating Agents in Regioselective Derivative Formation

Alkylating agents serve as critical components in the multicomponent synthesis of cyclopenta[b]pyridine derivatives, exerting profound influence on regioselectivity and functional group compatibility. In the MCR approach, alkyl halides (particularly methyl iodide, ethyl bromide, and benzyl chloride) participate in the final quaternization step, determining the substitution pattern at the pyridine nitrogen [2]. The steric bulk of the alkylating agent directly impacts the reaction trajectory, with smaller alkyl groups (methyl, ethyl) favoring N-alkylation, while bulkier analogs (isopropyl, tert-butyl) promote competitive C-alkylation at the 5-position of the pyridine ring. This selectivity is governed by the relative nucleophilicity of the nitrogen versus the activated ortho positions, which can be modulated through solvent polarity and base selection [2].

The choice of alkylating agent also dictates the physicochemical properties of the resulting dihydrochloride salt. Systematic studies demonstrate that benzyl chloride derivatives enhance lipophilicity (logP increase of 1.5-2 units) compared to straight-chain alkyl counterparts, significantly influencing solubility profiles critical for pharmaceutical formulation. Furthermore, the alkylation step determines the counterion compatibility in the final dihydrochloride salt formation. Sterically unhindered primary alkyl derivatives crystallize efficiently from HCl/ethanol mixtures, yielding high-purity dihydrochloride salts (>99% by HPLC), whereas branched alkyl chains require specialized crystallization protocols to prevent oil formation and ensure stoichiometric salt formation [2] .

Solvent and Catalytic System Optimization for Improved Yield

The development of efficient catalytic systems represents a crucial advancement in the synthesis of 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine derivatives. Palladium-gold (Pd/Au) relay catalysis has demonstrated remarkable efficiency in constructing the cyclopenta[b]pyridine skeleton, achieving high yields (>85%) with exceptional diastereoselectivity (>99.5% de) at low catalyst loadings (10 mol% Pd) [9]. This system operates through a sophisticated sequence involving intramolecular Heck-type cyclization followed by Sonogashira coupling and 1,5-enyne cyclization, orchestrated by the synergistic action of Pd(OAc)₂ and IPrAuCl/AgBF₄. The solvent optimization for this cascade revealed that tetrahydrofuran (THF) with 5% water provided optimal balance between catalyst stability and reaction rate, outperforming pure aprotic solvents (DMA, NMP) and protic alternatives (MeOH, EtOH) by 20-35% yield enhancement.

For oxidation steps preceding bromination, manganese-catalyzed systems offer environmentally benign alternatives. The combination of Mn(OTf)₂ as catalyst and t-BuOOH (65% in H₂O) as oxidant in aqueous media achieves direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives with excellent chemoselectivity at ambient temperature [8]. The aqueous solvent system not only eliminates the need for hazardous organic solvents but also simplifies product isolation through precipitation filtration. Catalyst loading optimization identified 5 mol% Mn(OTf)₂ as optimal, with reduced loadings (2.5 mol%) leading to incomplete conversion and higher loadings (10 mol%) providing diminishing returns. The reaction demonstrates remarkable functional group tolerance, preserving acid-sensitive amine functionalities essential for subsequent dihydrochloride salt formation [8].

Recent solvent screening for the final dihydrochloride salt crystallization identified isopropanol/acetone (1:3) mixtures as superior to traditional ethanol/ether systems, providing crystalline products with reduced hygroscopicity and improved flow properties. This optimized solvent system yields material with >99.5% purity by ion chromatography and residual solvent levels below ICH Q3C limits, meeting stringent pharmaceutical quality requirements for advanced intermediates [6] [9].

Table 3: Optimized Catalytic Systems for Key Synthetic Transformations

TransformationOptimal Catalytic SystemSolventTemperatureYieldKey Improvements
Bicyclic Core ConstructionPd(OAc)₂ (10 mol%)/IPrAuCl/AgBF₄ (5 mol%)THF/H₂O (95:5)80°C85-92%>99.5% de; 70% reduction in reaction time
CH₂ OxidationMn(OTf)₂ (5 mol%)H₂O/t-BuOH (1:1)25°C88-95%Ambient temperature; aqueous system; no overoxidation
Regioselective BrominationPd(OAc)₂ (10 mol%)/PPh₃ (2 eq)MeCN50°C75-90%>95% 3-bromo selectivity; minimal dibromide formation
Salt FormationNot applicablei-PrOH/acetone (1:3)0-5°C95-98%Reduced hygroscopicity; >99.5% purity

Comprehensive Compound Information Table

Properties

CAS Number

2260937-61-7

Product Name

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride

IUPAC Name

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine;dihydrochloride

Molecular Formula

C8H11BrCl2N2

Molecular Weight

285.99

InChI

InChI=1S/C8H9BrN2.2ClH/c9-6-1-5-2-7(10)3-8(5)11-4-6;;/h1,4,7H,2-3,10H2;2*1H

InChI Key

VPNUUGLXCSSCBA-UHFFFAOYSA-N

SMILES

C1C(CC2=C1C=C(C=N2)Br)N.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.